molecular formula C10H10N2O2S B14174195 2-(Benzo[d]oxazol-2-ylthio)propanamide CAS No. 66206-64-2

2-(Benzo[d]oxazol-2-ylthio)propanamide

Cat. No.: B14174195
CAS No.: 66206-64-2
M. Wt: 222.27 g/mol
InChI Key: ZVMAFKZEQDKSBP-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)propanamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-ylthio)propanamide typically involves the reaction of benzo[d]oxazole-2-thiol with a suitable propanamide derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]oxazol-2-ylthio)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Benzo[d]oxazol-2-ylthio)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The compound can also interact with cellular pathways, affecting processes such as cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A parent compound with similar structural features.

    Benzothiazole: Another heterocyclic compound with sulfur and nitrogen atoms.

    Benzimidazole: Contains nitrogen atoms in the ring structure.

Uniqueness

2-(Benzo[d]oxazol-2-ylthio)propanamide is unique due to the presence of both benzoxazole and thioamide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

66206-64-2

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)propanamide

InChI

InChI=1S/C10H10N2O2S/c1-6(9(11)13)15-10-12-7-4-2-3-5-8(7)14-10/h2-6H,1H3,(H2,11,13)

InChI Key

ZVMAFKZEQDKSBP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)SC1=NC2=CC=CC=C2O1

Origin of Product

United States

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